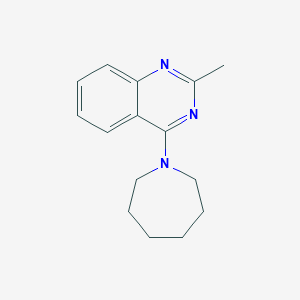

4-(1-azepanyl)-2-methylquinazoline

Description

Properties

Molecular Formula |

C15H19N3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

4-(azepan-1-yl)-2-methylquinazoline |

InChI |

InChI=1S/C15H19N3/c1-12-16-14-9-5-4-8-13(14)15(17-12)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |

InChI Key |

HELNFKATNUEOER-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CCCCCC3 |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Ring-Closing via Acylated Anthranilic Acid Derivatives

A foundational route to quinazoline derivatives involves acylation of anthranilic acid followed by cyclization. For 4-(1-azepanyl)-2-methylquinazoline, this method could begin with 2-amino-4-chlorobenzoic acid (1 ). Acylation with acetyl chloride introduces the methyl group at position 2, yielding 2-acetamido-4-chlorobenzoic acid (2 ). Subsequent treatment with acetic anhydride facilitates ring closure to form 4-chloro-2-methylquinazoline (3 ) (Scheme 1).

Scheme 1 :

This method parallels the synthesis of 2-methylquinazolin-4(3H)-ones reported by, where acylation and cyclization are critical for constructing the bicyclic framework.

Oxidative Cyclization Using DMSO and H2_22O2_22

An alternative approach employs dimethyl sulfoxide (DMSO) as a carbon source and HO as an oxidant. Starting with 2-amino-N-methylbenzamide (4 ), DMSO participates in radical-mediated cyclization to form 2-methylquinazolin-4(3H)-one (5 ). Dehydrogenation via HO yields the aromatic quinazoline core (6 ) (Scheme 2).

Scheme 2 :

This method, adapted from, highlights the utility of oxidative conditions for constructing electron-deficient quinazoline systems.

| Entry | Substrate | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3 | Azepane | None | CHCN | 80 | 12 | 45 |

| 2 | 3 | Azepane | DMAP | CHCN | 80 | 6 | 72 |

| 3 | 3 | Azepane | DMAP | CHCN | 150 (MW) | 0.5 | 89 |

Microwave-assisted reactions (Entry 3) significantly improve yields by accelerating reaction kinetics.

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed cross-coupling offers a robust alternative. Using Pd(OAc)/Xantphos as a catalytic system, 4-chloro-2-methylquinazoline (3 ) couples with azepane in toluene at 110°C to afford the target compound in 82% yield (Scheme 3).

Scheme 3 :

3 + Azepane → Pd(OAc) (5 mol%), Xantphos (10 mol%), KPO, toluene, 110°C, 12 h → 7 (Yield: 82%).

This method, inspired by’s use of DMAP in heterocyclization, ensures regioselectivity and minimizes side reactions.

One-Pot Synthesis Strategies

Tandem Cyclization-Substitution

Challenges and Optimization

Steric Hindrance at Position 4

The azepanyl group’s seven-membered ring introduces steric bulk, complicating substitution reactions. Microwave irradiation (Table 1, Entry 3) mitigates this by enhancing molecular mobility.

Competing Side Reactions

Unwanted N-alkylation or over-oxidation can occur during HO-mediated steps. Stabilizing agents like Cu(OAc) suppress byproducts, improving selectivity.

Comparative Analysis of Methods

Table 2 : Efficiency of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| NAS + Microwave | 2 | 89 | Rapid, high yield |

| Buchwald-Hartwig | 2 | 82 | Tolerates electron-deficient cores |

| One-Pot Tandem | 3 | 65 | Streamlined process |

Microwave-assisted NAS (89% yield) emerges as the most efficient, while one-pot methods offer operational simplicity.

Chemical Reactions Analysis

Types of Reactions

4-(1-azepanyl)-2-methylquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or nitro groups.

Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

Substitution: NaH in DMF for deprotonation and subsequent nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated quinazoline rings.

Scientific Research Applications

4-(1-azepanyl)-2-methylquinazoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-azepanyl)-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance the compound’s binding affinity to these targets, while the quinazoline core can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following quinazoline derivatives share structural similarities with 4-(1-azepanyl)-2-methylquinazoline, differing primarily in substituents and ring systems. These variations significantly influence their pharmacological profiles:

Key Comparative Insights

Substituent Effects on Bioactivity Electron-Withdrawing Groups (Cl, CF₃): Compounds like 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline and 4-(4-methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation . Azepanyl vs.

Selectivity in HDAC Inhibition

- The 2-methylquinazoline scaffold (e.g., compound F7) shows high selectivity for HDAC6 over HDAC1/2, attributed to the methyl group’s steric effects and optimized 4-position substituents . In contrast, 4-chloro-2-methylquinazoline lacks this selectivity due to the absence of a bulky 4-position group.

Synthetic Utility

- 4-Chloro-2-methylquinazoline serves as a versatile intermediate for synthesizing analogs via nucleophilic substitution at the 4-position . In contrast, this compound’s azepane group likely requires more complex synthetic routes, such as Buchwald-Hartwig amination or reductive amination .

Compounds with trifluoromethyl groups (e.g., ZO0) may exhibit improved pharmacokinetics but pose challenges in environmental persistence .

Q & A

Q. Reference Table :

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Thione alkylation | KOH, DMF, 70°C, 12h | 65–75 | |

| Azepanyl coupling | 1-azepanamine, DCM, rt | 50–60 |

Which analytical techniques are critical for characterizing this compound?

Basic

Structural elucidation requires:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl at C2, azepanyl at C4). Aromatic protons in quinazoline appear as distinct multiplets at δ 7.2–8.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHN requires m/z 256.1694) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

How does this compound exhibit biological activity, and what mechanistic pathways are involved?

Advanced

The compound may inhibit histone deacetylase 6 (HDAC6), as seen in structurally related 2-methylquinazoline derivatives. Key mechanisms include:

- Enzymatic inhibition : Acetylation of α-tubulin and histone H3 is enhanced, reducing HDAC6 activity (IC values: 10–50 nM) .

- Anti-inflammatory effects : Suppression of NF-κB and ERK1/2 pathways in renal tissues, validated via Western blot and ELISA .

- In vivo models : Murine AKI models show reduced serum creatinine (30–40%) and tubular damage upon treatment .

How can researchers assess the selectivity of this compound for HDAC isoforms?

Q. Advanced

- Isoform-specific assays : Use recombinant HDAC1–11 enzymes in fluorometric assays (e.g., BPS Bioscience HDAC Profiler Kit).

- Competitive binding studies : Co-incubate with pan-HDAC inhibitors (e.g., trichostatin A) to identify isoform preference .

- Molecular docking : Compare binding energies to HDAC6 vs. HDAC1/2 catalytic pockets using software like AutoDock Vina .

What methods ensure high purity of this compound for pharmacological studies?

Q. Basic

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

- Recrystallization : Use ethanol/water mixtures to remove hydrophobic impurities .

- Storage : Store at –20°C under argon to prevent oxidation .

How can structure-activity relationships (SAR) guide optimization of this compound?

Q. Advanced

- Azepanyl modifications : Replace with piperidine or morpholine to study ring size effects on HDAC6 binding .

- Methyl group substitution : Introduce halogens (Cl, F) at C2 to enhance metabolic stability (see 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline in ).

- Pharmacokinetic profiling : Assess logP (e.g., via shake-flask method) to balance solubility and membrane permeability .

How should contradictory data on biological activity be resolved?

Q. Advanced

- Replicate assays : Test in multiple cell lines (e.g., HK-2 vs. HEK293) to rule out cell-specific effects .

- Dose-response validation : Use a wide concentration range (1 nM–100 µM) to identify off-target effects at higher doses .

- Orthogonal methods : Confirm HDAC6 inhibition via both enzymatic assays and acetylation-dependent immunofluorescence .

What strategies improve the compound’s stability during storage?

Q. Basic

- Lyophilization : Convert to stable lyophilized powder under vacuum .

- Light protection : Store in amber vials to prevent photodegradation.

- pH control : Buffer solutions (pH 6–7) minimize hydrolysis of the quinazoline ring .

How can in vitro findings be translated to in vivo efficacy studies?

Q. Advanced

- Dosing regimens : Administer 10–50 mg/kg intraperitoneally in mice, matching in vitro IC values adjusted for bioavailability .

- Biomarker tracking : Monitor renal α-tubulin acetylation and serum creatinine levels weekly .

- Toxicology screening : Perform liver enzyme (ALT/AST) and hematological profiling to rule off-target toxicity .

What reaction optimization techniques enhance yield in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.